4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, and furan groups attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been found to interact with a variety of biological targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It’s worth noting that the compound’s thiophene and furan components are known to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a range of biological effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a benzenesulfonamide derivative. Key steps may include:
Formation of Thiophene and Furan Intermediates: These can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Furan-based compounds are also widely studied for their biological activities and material applications.
Uniqueness
4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both thiophene and furan rings, along with the fluorine and methyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S2/c1-11-8-13(17)2-5-16(11)23(19,20)18-9-14-3-4-15(21-14)12-6-7-22-10-12/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZUXKOXTWDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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